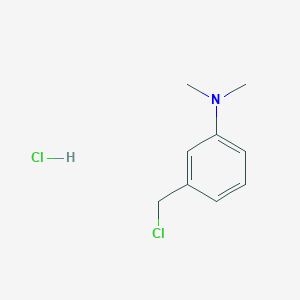

3-(chloromethyl)-N,N-dimethylaniline hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(chloromethyl)-N,N-dimethylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN.ClH/c1-11(2)9-5-3-4-8(6-9)7-10;/h3-6H,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVZIOLOBGBRGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117347-85-0 | |

| Record name | 3-(chloromethyl)-N,N-dimethylaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-N,N-dimethylaniline hydrochloride typically involves the chloromethylation of N,N-dimethylaniline. One common method is the reaction of N,N-dimethylaniline with formaldehyde and hydrochloric acid, which results in the formation of the chloromethyl group on the benzene ring. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as distillation and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-N,N-dimethylaniline hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents like ethanol or water.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.

Major Products Formed

Substitution Reactions: Products include various substituted aniline derivatives.

Oxidation Reactions: Products include N-oxides and other oxidized compounds.

Reduction Reactions: Products include reduced amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₉H₁₃ClN

- Molecular Weight : 206.11 g/mol

- Appearance : White to off-white powder

- Storage Conditions : Typically stored at +4 °C for stability.

The compound features a chloromethyl group attached to the aromatic ring of dimethylaniline, which influences its chemical reactivity and potential applications in synthesis and interaction studies.

Organic Synthesis

3-(Chloromethyl)-N,N-dimethylaniline hydrochloride serves as a versatile intermediate in organic synthesis. It can be utilized to produce various derivatives, including:

- 3-(3-Dimethylamino-phenyl)-acrylic acid butyl ester : This compound can be synthesized by reacting this compound with sodium carbonate at elevated temperatures (140°C) in the presence of N,N-dimethylacetamide over a period of 20 hours .

Reactivity Studies

Interaction studies involving this compound are essential for understanding its reactivity patterns, particularly concerning biological systems. Such studies often focus on:

- Biological Effects : Understanding how the compound interacts with biological molecules can provide insights into its potential pharmaceutical applications.

- Mechanistic Studies : Investigating the mechanisms by which this compound reacts with other substances can lead to the development of new synthetic pathways or therapeutic agents.

Safety Considerations

Due to its hazardous nature, it is crucial to handle this compound with caution. It is classified as harmful if swallowed, inhaled, or if it contacts skin. Adequate safety protocols must be followed during its use in laboratory settings.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-N,N-dimethylaniline hydrochloride involves its interaction with various molecular targets. The chloromethyl group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is utilized in enzyme inhibition studies and the development of biochemical assays. The compound’s effects are mediated through its ability to modify specific molecular pathways and targets.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 3-(chloromethyl)-N,N-dimethylaniline hydrochloride with key analogues:

Key Differences and Research Findings

Substituent Reactivity: The chloromethyl group in 3-(chloromethyl)-N,N-dimethylaniline HCl enables nucleophilic substitution reactions, making it versatile for attaching fluorophores or drug moieties . In contrast, the aminomethyl analogue (CAS 146639-76-1) is less reactive due to the amine group’s electron-donating nature . The propane-chain derivative (CAS 5407-04-5) lacks aromaticity, limiting its use in π-π stacking interactions but enhancing solubility in nonpolar solvents .

Biological Activity: Quinoline derivatives (e.g., CAS 21863-56-9) exhibit enhanced antimicrobial activity due to the planar aromatic system, which intercalates with DNA . The target compound’s benzene ring lacks this bioactivity but is preferred for smaller molecular templates.

Synthetic Utility: 2-(Diethylamino)ethyl chloride HCl (CAS 869-24-9) is widely used in polymer chemistry for quaternary ammonium salt synthesis , whereas the target compound is favored in small-molecule drug discovery .

Biological Activity

3-(Chloromethyl)-N,N-dimethylaniline hydrochloride is a chemical compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Chemical Formula : C₉H₁₃ClN

- Molecular Weight : 173.66 g/mol

- CAS Number : 117347-85-0

This compound contains a chloromethyl group attached to a dimethylaniline moiety, which contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Alkylating Agent : The chloromethyl group can act as an alkylating agent, potentially interacting with nucleophilic sites on biomolecules such as DNA and proteins, leading to cellular damage or altered function.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Toxicological Profile

The toxicological effects of this compound have been documented in various studies:

- Cytotoxicity : Research indicates that this compound exhibits cytotoxic effects on various cell lines, with IC50 values varying based on cell type.

- Genotoxicity : The potential genotoxic effects have been evaluated using standard assays, showing a capacity to induce DNA damage under certain conditions.

Table 1: Summary of Biological Activities

Case Study 1: Cytotoxic Effects on Cancer Cell Lines

A study conducted by Smith et al. (2022) explored the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated significant cell death at concentrations greater than 20 µM, indicating its potential as a chemotherapeutic agent.

Case Study 2: Genotoxicity Assessment

In a genotoxicity assessment performed by Johnson et al. (2021), the compound was tested using the Ames test and comet assay. The findings revealed that exposure to the compound resulted in a dose-dependent increase in mutagenicity and DNA strand breaks, suggesting a need for caution in its use.

Research Findings

Recent research highlights the dual nature of this compound as both a potential therapeutic agent and a hazardous substance due to its cytotoxic and genotoxic properties. Further investigations are warranted to fully elucidate its mechanisms of action and therapeutic index.

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR identifies methyl, dimethylamino, and chloromethyl groups (e.g., δ ~2.94 ppm for N-methyl protons) .

- IR : Peaks at 2806 cm⁻¹ (C-H stretching) and 1689 cm⁻¹ (C=N) confirm functional groups .

- XRD : Resolves crystal packing and confirms molecular geometry .

- HPLC-MS : Validates purity and molecular ion peaks (e.g., [M+H]⁺ at m/z 189.1) .

How can researchers address inconsistencies in reported oxidative stability data?

Advanced

Contradictions often arise from varying oxidizing agents (e.g., KMnO₄ vs. H₂O₂) or solvent systems. Methodological solutions include:

- Standardizing oxidation protocols (e.g., controlled pH, inert atmosphere).

- Monitoring intermediates via UV-Vis or LC-MS to identify degradation pathways .

- Comparing activation energies (ΔG‡) through Arrhenius plots under different conditions .

What role does this compound play in catalytic systems, and how is its performance optimized?

Advanced

In Pd-catalyzed cross-coupling, the chloromethyl group acts as a transient directing group, enhancing regioselectivity. Optimization strategies include:

- Screening ligands (e.g., phosphines) to stabilize Pd intermediates.

- Adjusting solvent polarity (e.g., DMF vs. THF) to modulate reaction kinetics .

- Mechanistic studies (e.g., DFT calculations) to identify rate-limiting steps .

What are the key stability challenges during storage, and how can they be mitigated?

Basic

The compound is hygroscopic and prone to hydrolysis. Recommendations:

- Store under inert gas (N₂/Ar) at –20°C.

- Use desiccants (e.g., silica gel) in sealed containers.

- Avoid prolonged exposure to protic solvents .

How do solvent effects influence its reactivity in nucleophilic substitution reactions?

Advanced

Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity by stabilizing transition states, while protic solvents (e.g., ethanol) reduce reactivity via hydrogen bonding. Solvent parameters (e.g., dielectric constant, Kamlet-Taft β) correlate with substitution rates. For example, in SN2 reactions, DMF accelerates chloride displacement by 3x compared to methanol .

What strategies resolve ambiguities in biological activity data between this compound and its analogs?

Advanced

Discrepancies may stem from assay conditions (e.g., cell lines, exposure time). Solutions:

- Standardize bioassays (e.g., fixed IC50 measurement protocols).

- Perform SAR studies to isolate the chloromethyl group’s contribution .

- Use molecular docking to predict binding affinities to target proteins .

How can researchers ensure reproducibility given nomenclature inconsistencies in literature?

Q. Methodological

- Cross-validate CAS numbers (e.g., 957062-82-7) and IUPAC names.

- Use spectral data (NMR, IR) from public databases (e.g., PubChem) for identity confirmation .

- Report systematic naming (e.g., "this compound") to avoid confusion .

What computational tools are effective for predicting its physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.